Indirubin E804 Indirubin E804 Blocker of the Src-Stat3 signaling pathway
Blocker of the Src-Stat3 signaling pathway; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006263
InChI: InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
SMILES: C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol

Indirubin E804

CAS No.:

Cat. No.: VC0006263

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Indirubin E804 -

Specification

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
IUPAC Name 4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Standard InChI InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Standard InChI Key TWOSIFOFWWXXIG-PTGBLXJZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
SMILES C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Indirubin E804 (C₂₀H₁₉N₃O₄) has a molecular weight of 365.38 g/mol and is characterized by a bis-indole structure modified with a dihydroxypropyl-oximether group at the 3′ position . This structural alteration enhances water solubility compared to parent indirubin compounds, addressing a key limitation of earlier derivatives .

Table 1: Key Physicochemical Properties of Indirubin E804

PropertyValue
Molecular FormulaC₂₀H₁₉N₃O₄
Molecular Weight365.38 g/mol
Solubility in DMSO125 mg/mL (342.11 mM)
IC₅₀ for IGF-1R0.65 μM
Storage Conditions-20°C (powder), -80°C (solution)

The compound’s solubility profile enables its use in both in vitro and in vivo models, with formulations often involving 10% DMSO and saline mixtures .

Synthesis and Derivative Optimization

Indirubin E804 was developed to improve bioavailability while retaining the core pharmacophore of indirubin. The addition of the dihydroxypropyl group mitigates rapid metabolic clearance, a common issue with natural indirubins . Structural-activity relationship (SAR) studies indicate that this modification enhances binding affinity to kinase targets such as STAT3 and Src .

Mechanisms of Action: Signaling Pathway Modulation

STAT3 Inhibition

Indirubin E804 exerts potent inhibitory effects on STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor implicated in tumor survival and immune evasion. In breast and prostate cancer cell lines, E804 suppressed constitutive STAT3 phosphorylation (Tyr705) at nanomolar concentrations, leading to downregulation of anti-apoptotic proteins Mcl-1 and Survivin . Mechanistically, E804 disrupts STAT3 dimerization and DNA binding, as evidenced by electrophoretic mobility shift assays .

Src Kinase Suppression

The compound directly inhibits c-Src kinase activity with an IC₅₀ of 0.43 μM, as demonstrated in in vitro kinase assays . This inhibition reduces tyrosyl phosphorylation of downstream targets, including STAT3, within 30 minutes of treatment . The dual targeting of Src and STAT3 positions E804 as a unique agent capable of disrupting oncogenic signaling networks at multiple nodes.

Table 2: Key Pharmacodynamic Targets of Indirubin E804

TargetIC₅₀/EC₅₀Biological Effect
STAT30.23 μM (EC₅₀)Apoptosis induction
c-Src0.43 μM (IC₅₀)Inhibition of cell proliferation
VEGFR-2Not reportedAnti-angiogenesis

Preclinical Anti-Cancer Efficacy

Pro-Apoptotic Effects

In murine RAW264.7 macrophages, E804 (10 μM) suppressed LPS-induced expression of pro-inflammatory cytokines (IL-6, IL-10) and enzymes (COX-2, iNOS) by >50%, correlating with reduced phagocytic activity and bacterial killing . Similar effects were observed in glioblastoma models, where E804 decreased tumor-associated immunosuppression by modulating aryl hydrocarbon receptor (AhR) pathways .

Anti-Angiogenic Activity

Indirubin E804 inhibits VEGF-induced angiogenesis by targeting VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs). At 5 μM, E804 reduced capillary tube formation by 70% and suppressed ERK/AKT signaling, critical mediators of endothelial cell survival . In vivo, intratumoral injections (10 mg/kg) in CT-26 colon cancer-bearing mice decreased microvessel density (CD31 index) by 40% and increased apoptosis twofold compared to controls .

Immunomodulatory Effects in Glioblastoma

AhR Pathway Activation

Glioblastoma studies reveal that E804 acts as an AhR ligand, inducing CYP1A1 expression and altering cytokine profiles in tumor-associated microglia . This immunomodulation shifts the tumor microenvironment from pro-inflammatory (M1 phenotype) to anti-inflammatory (M2), paradoxically enhancing tumor clearance in combination with temozolomide .

Synergy with Conventional Therapies

In combination with radiation, E804 potentiated DNA damage responses in glioma cells, reducing clonogenic survival by 60% compared to monotherapy . These findings underscore its potential as an adjuvant in multimodal cancer regimens.

Pharmacokinetics and Toxicity Profile

Metabolic Stability

While in vitro solubility is robust, in vivo pharmacokinetic studies in rodents indicate a plasma half-life of 2.1 hours, necessitating controlled-release formulations for clinical translation . Metabolite profiling identifies glucuronidation as the primary clearance pathway, with no evidence of hepatotoxicity at therapeutic doses .

Off-Target Effects

Future Directions and Clinical Implications

Targeted Drug Delivery

Nanoparticle encapsulation and conjugation with tumor-homing peptides (e.g., RGD motifs) are under investigation to enhance E804’s tumor specificity and reduce systemic exposure . Preliminary data show a threefold increase in intratumoral drug accumulation using PEGylated liposomes .

Combinatorial Regimens

Ongoing trials explore E804’s synergy with immune checkpoint inhibitors (e.g., anti-PD-1) in melanoma and NSCLC models. Early results indicate enhanced T-cell infiltration and durable remission in 30% of treated subjects .

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